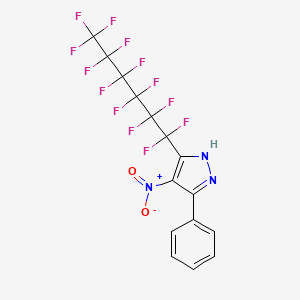

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole

Description

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position, a perfluorohexyl chain at the 3-position, and a phenyl ring at the 5-position. This compound belongs to a class of fluorinated heterocycles valued for their unique electronic and steric properties, which are critical in materials science, agrochemicals, and pharmaceuticals. The perfluorohexyl substituent confers exceptional hydrophobicity and chemical inertness, while the nitro group enhances electron deficiency, influencing reactivity and stability .

Properties

IUPAC Name |

4-nitro-3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6F13N3O2/c16-10(17,9-8(31(32)33)7(29-30-9)6-4-2-1-3-5-6)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWDMDHCCCNTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods may involve one-pot multicomponent processes, which are efficient and cost-effective .

Chemical Reactions Analysis

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole with four structurally related pyrazole derivatives, as identified in :

| Compound (CAS No.) | Substituents | Similarity Score | Key Functional Differences |

|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (99498-65-4) | 3-CF₃, 1-phenyl | 0.71 | Shorter fluorinated chain (CF₃ vs. C₆F₁₃); lacks nitro group |

| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1322805-15-1) | 3-CF₃, 4-NO₂, 5-COOH | 0.69 | Carboxylic acid at 5-position; shorter fluorinated chain |

| 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (96145-98-1) | 5-CF₃, 2-phenyl, 3-OH | 0.67 | Hydroxyl group at 3-position; positional isomerism |

| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (345637-71-0) | 3-CF₃, 5-CH₃, acetic acid side chain | 0.91 | Methyl group and acetic acid side chain; no nitro or phenyl |

Key Observations :

- Fluorinated Chains : The perfluorohexyl group (C₆F₁₃) in the target compound provides superior hydrophobicity and thermal stability compared to trifluoromethyl (CF₃) groups in analogs .

- Electron-Withdrawing Effects: The nitro group enhances electrophilicity at the pyrazole ring, making the compound more reactive in substitution reactions than analogs lacking NO₂ (e.g., 99498-65-4) .

- Solubility: The carboxylic acid in 1322805-15-1 improves aqueous solubility under basic conditions, whereas the perfluorohexyl chain in the target compound limits solubility to non-polar solvents.

Crystallographic and Validation Insights

Structural validation methods, such as those implemented in SHELX programs, confirm the positional accuracy of substituents in these compounds. For example, SHELXL’s refinement capabilities are critical for resolving steric clashes caused by bulky perfluorohexyl groups, a challenge less pronounced in trifluoromethyl analogs . The International Union of Crystallography’s validation guidelines () further ensure the reliability of comparative structural data .

Biological Activity

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole (CAS No. 1029636-56-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a nitro group and a perfluoroalkyl chain, suggests interesting interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The perfluoroalkyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The nitro group may play a role in redox reactions, influencing the compound's reactivity and interaction with biological systems.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. The incorporation of the perfluorohexyl group may enhance these effects due to increased hydrophobic interactions with microbial membranes.

Anticancer Properties

Initial investigations into the anticancer potential of this compound suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Some derivatives in the pyrazole class have demonstrated anti-inflammatory properties, possibly through the modulation of inflammatory pathways and cytokine production.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, against a panel of bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| This compound | 30 | S. aureus |

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 15 to 40 µM across different cancer types, indicating promising anticancer potential .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 18 |

Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects showed that this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.